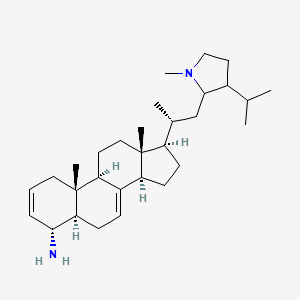
Plakinamine J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakinamine J, also known as this compound, is a useful research compound. Its molecular formula is C30H50N2 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Plakinamines, including Plakinamine J, have demonstrated potent antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria, making them promising candidates for antibiotic development. The mechanisms by which plakinamines exert their antibacterial effects are still under investigation, but they likely involve interactions with cellular targets that disrupt bacterial function and viability .
Case Studies
Comparative Analysis with Other Plakinamines
To better understand the potential applications of this compound, it is beneficial to compare it with other known plakinamines:
| Compound Name | MIC (µg/mL) | Target Pathogen | Notable Activity |
|---|---|---|---|
| Plakinamine P | 1.8 | Mycobacterium tuberculosis | Bactericidal activity |
| Plakinamine L | 3.6 | M. tuberculosis | Inhibitory activity |
| Plakinamine M | 15.8 | M. tuberculosis | Moderate inhibitory activity |
This table highlights the promising antibacterial properties of plakinamines and sets a foundation for further exploration of this compound.
Drug Development
The unique structure of plakinamines positions them as valuable scaffolds in drug discovery. Future research should focus on:
- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives.
- Mechanistic Studies : Investigating the specific molecular targets of this compound to elucidate its action mechanisms.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.
Potential Applications Beyond Antimicrobials
Beyond their antibacterial properties, plakinamines may also have applications in other therapeutic areas:
- Cosmetic Formulations : Due to their bioactive properties, there is potential for incorporating plakinamines into skin care products aimed at antimicrobial effects .
- Anti-inflammatory Applications : Further research could explore their anti-inflammatory properties, which may be beneficial in treating various skin conditions.
Propriétés
Formule moléculaire |
C30H50N2 |
|---|---|
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
(4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-1-(1-methyl-3-propan-2-ylpyrrolidin-2-yl)propan-2-yl]-4,5,6,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-amine |
InChI |
InChI=1S/C30H50N2/c1-19(2)21-14-17-32(6)28(21)18-20(3)23-11-12-24-22-9-10-26-27(31)8-7-15-29(26,4)25(22)13-16-30(23,24)5/h7-9,19-21,23-28H,10-18,31H2,1-6H3/t20-,21?,23-,24+,25+,26+,27-,28?,29-,30-/m1/s1 |
Clé InChI |
OWWFXCRBYSQOCJ-JWIPIMPKSA-N |
SMILES isomérique |
C[C@H](CC1C(CCN1C)C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC=C[C@H]5N)C)C |
SMILES canonique |
CC(C)C1CCN(C1CC(C)C2CCC3C2(CCC4C3=CCC5C4(CC=CC5N)C)C)C |
Synonymes |
plakinamine J |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















